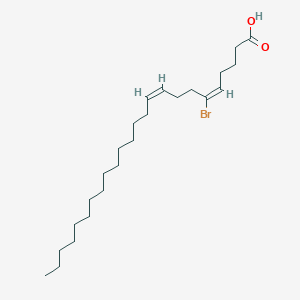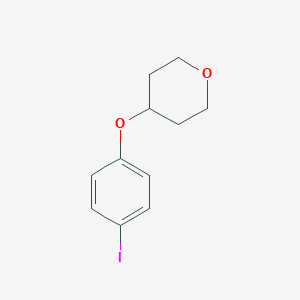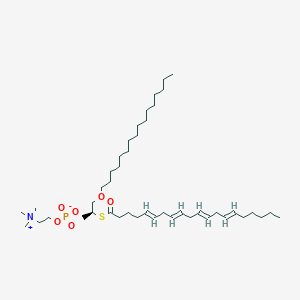
Thiopc
Vue d'ensemble
Description
Thiopc is a new type of molecule that has been developed to help scientists better understand the biochemical and physiological effects of certain drugs. It is a synthetic molecule that can be used in laboratory experiments to study the effects of drugs on cells. This compound is a small molecule with a sulfur-containing core, which makes it highly soluble in water and other solvents. It has been found to be stable and non-toxic, making it an ideal molecule for laboratory studies.
Applications De Recherche Scientifique
1. Phospholipid Analogs and Enzyme Monitoring
- Chromogenic Substrate for Phospholipase A2 : 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine (2-thioPC) is a modified phospholipid analog used to monitor the enzymatic activity of phospholipase A2. The substrate specifically reacts with the enzyme, producing measurable changes suitable for spectrophotometric monitoring, aiding in the kinetic characterization of both soluble and membrane-bound forms of the enzyme (Balet, Clingman, & Hajdu, 1988).
2. Materials in Solar Cells and Organic Electronics
- Solar Cell Fabrication : Thiophene Substituted Copper Phthalocyanines (ThPcCu), used as hole transport materials in perovskite solar cell fabrication, exhibit notable ultrafast excited state dynamics, essential for optimizing solar cell performance (Ahmed et al., 2022).
- Biobased Thiophene Polyesters : Research on thiophene-based polymers, specifically polyesters derived from 2,5-thiophenedicarboxylic acid, has focused on their synthesis and enzymatic degradation. This is crucial for developing sustainable materials and recycling processes (Bertolini et al., 2021).
3. Nucleic Acid Recognition
- Thioflavin T for Nucleic Acid Structures : Thioflavin T, a fluorescent dye, is now a significant tool for recognizing non-canonical nucleic acid conformations, including duplexes, triplexes, and G-quadruplexes. It's particularly effective in identifying base aberrations, bulges, and mismatches, potentially serving as a diagnostic tool (Verma, Ravichandiran, & Ranjan, 2021).
4. Antitumor Effects
- Thioridazine in Colorectal Cancer : Thioridazine (THIO), a phenothiazine, has been shown to inhibit the proliferation of colorectal cancer stem cells and induce apoptosis, suggesting its potential as a cancer treatment agent (Zhang et al., 2017).
5. Electrochemical Applications
- Electrocatalytic Properties : Studies on coordination self-assembled nanostructures of single-walled carbon nanotube–octa(hydroxyethylthio)phthalocyaninatoiron(II) reveal significant electrocatalytic properties, enhancing sensitivity towards the detection of analytes like thiocyanate (Nkosi & Ozoemena, 2008).
6. Advanced Materials for Supercapacitors
- Functionalized Porous Carbon : Functionalized three-dimensional hierarchical porous carbon (THPC) has shown excellent electrical conductivity and porosity, making it an ideal electrode material for supercapacitors (Qie et al., 2013).
Mécanisme D'action
Target of Action
Thiopc, also known as Thiopental, primarily targets the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound binds to a distinct binding site associated with a Cl-ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl-ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway. By enhancing the inhibitory effect of GABA, this compound increases the influx of chloride ions into the neuron, which hyperpolarizes the neuron and makes it less likely to fire an action potential .
Pharmacokinetics
This compound is characterized by its rapid onset and short duration of action . It is highly lipophilic and only partially ionized at plasma pH, allowing it to readily enter the brain and muscle . After bolus injection, the termination of the drug effect mainly results from redistribution from its site of action (the highly perfused brain) into other tissues (e.g., the poorly perfused adipose tissue) . This compound is almost completely biotransformed in the liver to mostly inactive metabolites, which are then excreted in the urine .
Result of Action
The primary result of this compound’s action is the induction of general anesthesia and the control of convulsive states .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion. Additionally, individual patient characteristics such as age, liver function, and cardiac output can influence its pharmacokinetics and pharmacodynamics .
Propriétés
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14+,22-20+,25-24+,31-29+/t43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSCLGYBUIDZNF-SEHARXJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82NO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146797-82-2 | |
| Record name | 1-Hexadecyl-2-arachidonoylthio-2-deoxyglycero-3-phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146797822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



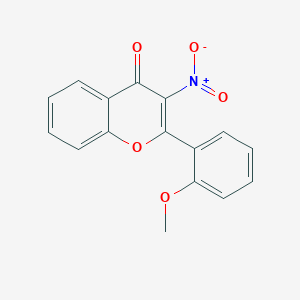

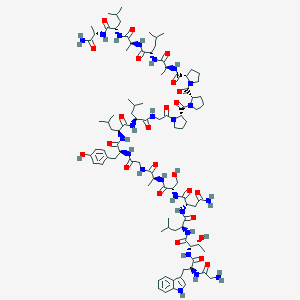

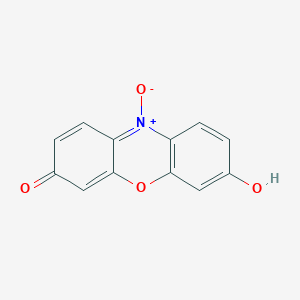
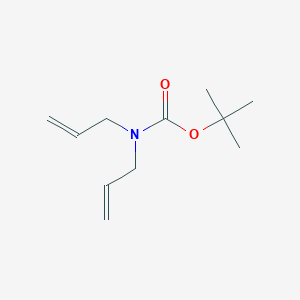
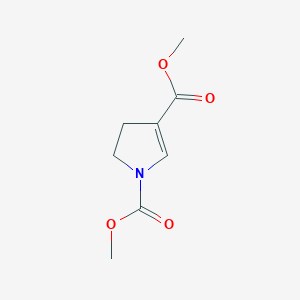
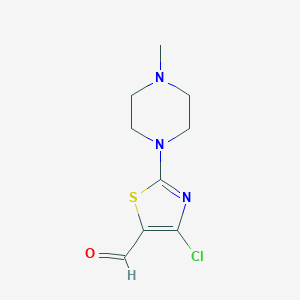

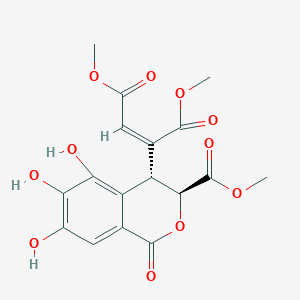

![N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide](/img/structure/B115858.png)
